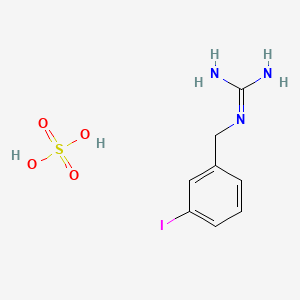

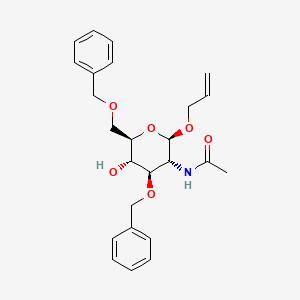

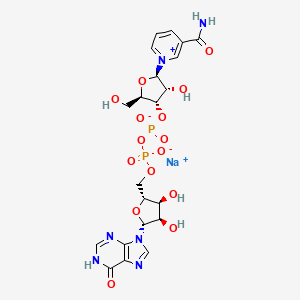

![molecular formula C₁₇H₁₉N₅O₅S B1140971 (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol CAS No. 6698-29-9](/img/structure/B1140971.png)

(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related purine derivatives involves multi-step sequences starting from readily available precursors. For example, derivatives of guanine and 2-aminopurine have been synthesized through sequences involving formation of cyclic ketals, desilylation, acetylation, hydrogenolysis, and bromination, followed by coupling with 2-amino-6-chloropurine to produce compounds in good yields (Kim, Lee, & Kim, 2000). This highlights the complexity and the intricacy involved in synthesizing compounds with similar structures.

Molecular Structure Analysis

The molecular structure of compounds related to "(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol" is characterized by specific configurations and stereoisomers, indicative of the importance of stereochemistry in their synthesis. The detailed analysis of molecular structures often involves X-ray diffraction studies to establish the arrangement of atoms within the molecule and their spatial orientation (Hanna, Larson, Robins, & Revankar, 1990).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives encompasses a range of reactions, including acylation, alkylation, and sulfonation, which modify the chemical structure to yield compounds with varied properties. These reactions are pivotal in tailoring the chemical properties of the compounds for specific applications or studies (Nirogi et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of functional groups like sulfonamides influences the solubility and stability of the compounds in various solvents, which is crucial for their practical applications (Marx & Rassat, 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are essential for understanding the behavior of these compounds in biological systems or chemical reactions. The introduction of sulfonamide groups, for instance, significantly impacts the acidity and reactivity of the molecules (Evans, 2007).

Wissenschaftliche Forschungsanwendungen

Analytical Methodology in Pharmaceutical Products

The compound is closely related to the anti-diabetic drug Empagliflozin, identified chemically as (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. It's used for treating type 2 diabetes mellitus by inhibiting the SGLT2 protein, leading to hypoglycemia. Sophisticated analytical methods are used for quantitative analysis of Empagliflozin in pharmaceutical products, ensuring quality control. Techniques include spectrophotometry (Ultraviolet-Visible), Ultra-high Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), and methods for estimating EPMA in human plasma. The analytical methodologies emphasize accuracy, reliability, precision, robustness, and reproducibility, which are crucial features for industrial-scale analysis (Danao, 2021).

Synthetic Approaches in Medicinal Chemistry

The compound also relates to the field of synthetic medicinal chemistry, particularly in creating unsymmetrically substituted compounds like 5,7-dihydroxycoumarins. These compounds have challenged chemists to develop selective modification strategies, maintaining one hydroxy group intact while altering the other. Techniques have evolved from nonselective reactions to more sophisticated approaches, including protective group strategies and controlled construction using the Horner–Wadsworth–Emmons reaction. This review highlights the significance of these synthetic approaches in drug candidate synthesis and natural product synthesis, providing a comprehensive overview of the literature since 1921 and emphasizing recent works (Fatykhov et al., 2020).

Sulfation Processes in Pharmacology

Sulfotransferase enzymes, which catalyze the transfer of a sulfate group to drugs, hormones, or neurotransmitters, have a role in the metabolism of similar compounds. Understanding the sulfation of drugs and hormones, especially in human fetal tissues, is crucial. This review addresses the sulfation in human fetuses, comparing the rates with adult tissues. The findings illustrate the early development and interindividual variability of sulfotransferase activity in the human fetal liver. This variability influences the metabolism of sulfated drugs and hormones, which could have implications for pharmacology and toxicology (Pacifici, 2005).

Eigenschaften

CAS-Nummer |

6698-29-9 |

|---|---|

Produktname |

(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol |

Molekularformel |

C₁₇H₁₉N₅O₅S |

Molekulargewicht |

421.43 |

IUPAC-Name |

(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol |

InChI |

InChI=1S/C17H19N5O5S/c1-9-2-4-10(5-3-9)28(25,26)17(24)14-11(23)6-12(27-14)22-8-21-13-15(18)19-7-20-16(13)22/h2-5,7-8,11-12,14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,12+,14-,17?/m0/s1 |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Synonyme |

5’-(4-Methylbenzenesulfonate) 2’-Deoxyadenosine; 5’-p-Toluenesulfonate 2’-Deoxyadenosine; 5’-O-Tosyl-2’-deoxyadenosine; _x000B_ |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

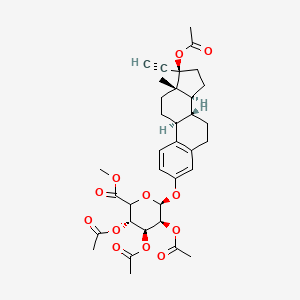

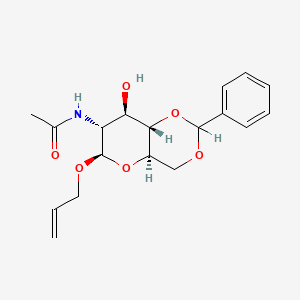

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

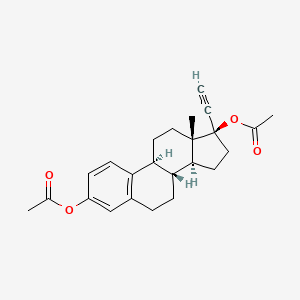

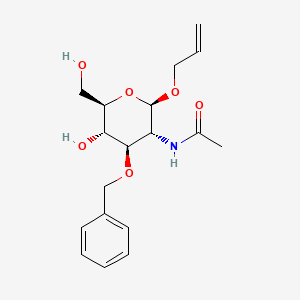

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

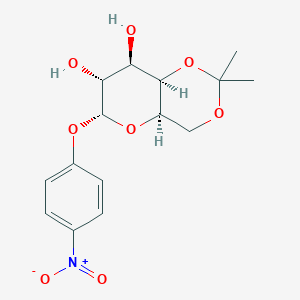

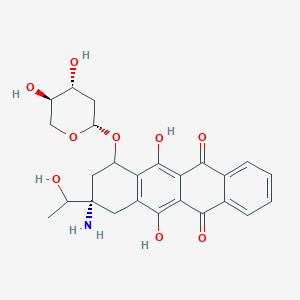

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)